1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one
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Overview
Description
1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one is an organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ketone under acidic or basic conditions to form the naphthyridine ring system. The reaction conditions often include:
Solvent: Common solvents used include ethanol, methanol, or acetonitrile.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridine: A simpler analog with similar structural features.
2,7-Naphthyridine: Another isomer with different substitution patterns.
Quinoline: A related heterocyclic compound with a nitrogen atom in the ring.
Uniqueness
1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(13)12-6-4-9-3-2-5-11-10(9)7-12/h2-3,5H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTMARJPSOEPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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